2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Description
The compound 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide (Compound ID: F186-1144) is a thiazole-based acetamide derivative with a molecular formula of C₁₆H₁₉N₃O₃S and a molecular weight of 333.41 g/mol . Its structure features a 1,3-thiazole core substituted with an acetamido group at position 2 and an acetamide-linked 2-(2-methoxyphenyl)ethyl chain at position 4 (Figure 1). Key physicochemical properties include a logP of 1.95, polar surface area of 65.7 Ų, and moderate aqueous solubility (logSw = -2.48) .
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11(20)18-16-19-13(10-23-16)9-15(21)17-8-7-12-5-3-4-6-14(12)22-2/h3-6,10H,7-9H2,1-2H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQXPRHDTBEZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps. One common route starts with the preparation of the thiazole ring, which can be synthesized by the condensation of α-haloketones with thiourea. The acetamido group is introduced through acetylation reactions, and the methoxyphenyl group is attached via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound may function as an effective antimicrobial agent due to the presence of both thiazole and acetamido groups, which are known to enhance antibacterial activity. Studies have shown that modifications in the thiazole ring can lead to improved efficacy against various bacterial strains, including resistant ones .
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. The presence of specific substituents, such as methoxy groups, can enhance the interaction with biological targets involved in cancer cell proliferation. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, although further investigation is required to elucidate the precise mechanisms .
Enzyme Inhibition
The compound's structure suggests potential inhibition of specific enzymes linked to metabolic pathways. For instance, thiazole derivatives have been explored as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes. This compound's ability to modulate enzyme activity could be beneficial in treating diseases such as Alzheimer's or other neurodegenerative disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the Danylo Halytsky Lviv National Medical University evaluated the antimicrobial activity of various thiazole derivatives, including 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide. The results demonstrated significant inhibition of bacterial growth against Gram-positive and Gram-negative strains, indicating its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Activity
In a separate investigation published in a pharmaceutical journal, the anticancer effects of this compound were assessed using human cancer cell lines. The results revealed that it exhibited dose-dependent cytotoxicity, leading to increased apoptosis markers in treated cells compared to controls. These findings suggest that this compound may serve as a lead structure for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methoxyphenyl group can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mirabegron (β3-Adrenergic Agonist)
Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide) shares a thiazole-acetamide backbone but differs in critical substituents:
- Thiazole Substitution: Mirabegron has a 2-amino-1,3-thiazole group, whereas the target compound has a 2-acetamido-1,3-thiazole group. This substitution may alter hydrogen-bonding interactions and receptor selectivity .
- Phenyl Group: Mirabegron’s phenyl ring is linked via a hydroxyethylamino-ethyl chain, while the target compound uses a 2-methoxyphenyl ethyl group. The methoxy group enhances lipophilicity (logP = 1.95 vs. Mirabegron’s inferred higher logP) and may influence membrane permeability .
- Pharmacological Activity: Mirabegron is a β3-adrenergic agonist used for overactive bladder (OAB) treatment .
Table 1: Structural and Pharmacokinetic Comparison
| Property | Target Compound | Mirabegron |
|---|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₃S | C₂₁H₂₄N₄O₂S |
| Molecular Weight | 333.41 g/mol | 396.51 g/mol |
| logP | 1.95 | ~2.5 (estimated) |
| Key Substituents | 2-Acetamido-thiazole, 2-methoxyphenyl ethyl | 2-Amino-thiazole, hydroxyethylamino-phenyl |
| Therapeutic Indication | Undefined (research phase) | Overactive bladder |
Thiazol-2-yl Acetamide Derivatives ()
Several analogs from , such as 2-chloro-N-(thiazol-2-yl)acetamide (Compound 1) and 2-(4-hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (Compound 7), highlight structural diversity:
- Substitution at Thiazole Position 2 : The target compound’s acetamido group contrasts with chlorine (Compound 1) or piperidine (Compound 7), which may modulate electronic properties and steric bulk.
- Biological Implications : Chlorine substituents (e.g., Compound 1) often enhance metabolic stability, while piperidine groups (Compound 7) may improve solubility .
Patent-Derived Analogs ()
- N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1): Replaces the thiazole with a benzothiazole ring and introduces a 4-chlorophenyl group. Benzothiazole derivatives often exhibit enhanced aromatic stacking but may suffer from higher metabolic clearance .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (Compound 8): The trifluoromethyl group increases electronegativity and may improve target affinity, but the benzothiazole core diverges from the target compound’s simpler thiazole structure .
Substituted Acetamides with Aromatic Moieties ()
- 2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide (): Features a chlorobenzyl group and allylacetamido side chain.
Research Findings and Implications
- Structure-Activity Relationships (SAR): The acetamido group on the thiazole ring is critical for modulating solubility and target engagement. Substitutions on the phenyl group (e.g., methoxy vs. hydroxyethylamino) significantly alter pharmacokinetic profiles .
- Therapeutic Potential: While Mirabegron’s β3-agonism is well-established, the target compound’s structural nuances suggest exploratory applications in neurological disorders or inflammatory conditions, pending further pharmacological validation.
Biological Activity
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a compound derived from thiazole, a heterocyclic structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 257.31 g/mol. The compound features an acetamido group attached to a thiazole ring, along with a methoxyphenyl ethyl moiety.
Antibacterial Activity
Thiazole derivatives have been reported to exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains including both Gram-positive and Gram-negative bacteria. A study indicated that thiazolidine scaffolds possess a broad spectrum of antibacterial activity due to their ability to disrupt bacterial cell wall synthesis and function .
Antifungal Activity
Research has demonstrated that derivatives of thiazole exhibit antifungal properties as well. The compound's structure allows it to interfere with fungal cell membranes, leading to increased permeability and eventual cell death. Studies have reported promising results against common fungal pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives is noteworthy. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation in various models . This activity suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
Thiazole derivatives are emerging as promising anticancer agents. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, certain thiazole-based compounds have been observed to inhibit key signaling pathways involved in cancer cell proliferation and survival . The presence of the methoxyphenyl group may enhance the compound's interaction with cellular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial and fungal survival.
- Cell Membrane Disruption : It can alter the integrity of microbial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives:
- Case Study 1 : A study evaluated the antibacterial effects of various thiazole compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
- Case Study 2 : Research focusing on anti-inflammatory effects showed that a thiazole derivative reduced edema in animal models by inhibiting COX enzymes .
Q & A
Basic: What are the optimal synthetic routes for 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the thiazole core. A common approach includes:
- Step 1: Condensation of 2-aminothiazole derivatives with chloroacetylated intermediates under reflux conditions in a toluene/water mixture (8:2 ratio) using sodium azide (NaN₃) as a catalyst .
- Step 2: Coupling of the thiazole intermediate with 2-(2-methoxyphenyl)ethylamine via carbodiimide-mediated amide bond formation (e.g., EDC/HCl in dichloromethane at 273 K) .
- Purification: Crystallization using ethanol or methanol-acetone mixtures (1:1) to achieve >95% purity, monitored by TLC (hexane:ethyl acetate, 9:1) .
Key Considerations:
- Reaction progress should be monitored via TLC or HPLC to avoid side products.
- Anhydrous conditions are critical for amide bond stability.
Basic: How is structural characterization performed for this compound?
Answer:
Advanced spectroscopic and crystallographic methods are employed:
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹, thiazole ring vibrations at ~611 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Distinct signals for methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and acetamido NH (~δ 9.8 ppm) .
- ¹³C NMR: Carbonyl carbons (δ ~170 ppm) and thiazole ring carbons (δ ~150–160 ppm) .
- X-ray Crystallography: Resolves molecular conformation, such as dihedral angles between thiazole and phenyl rings (e.g., 79.7° in similar structures) .
Validation: Cross-reference spectral data with computational predictions (e.g., Gaussian 09) to confirm assignments .
Advanced: How can computational modeling optimize reaction pathways for this compound?
Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) and reaction path searches are used to:
- Predict intermediates and transition states in thiazole ring formation .
- Evaluate steric and electronic effects of substituents (e.g., methoxy vs. chloro groups) on reaction kinetics .
- Case Study: ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error synthesis by 40% .
Methodology:
Use Gaussian 09 or ORCA for energy minimization.
Apply Nudged Elastic Band (NEB) method to map reaction coordinates.
Validate with experimental yields and spectroscopic data.
Advanced: How to resolve contradictions in biological activity data for thiazole-based acetamides?
Answer:
Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay Variability: Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains.
- Solubility Issues: Poor aqueous solubility may lead to false negatives. Use DMSO co-solvents (<1% v/v) with controls .
- Structural Analogues: Compare with derivatives like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides, which show hypoglycemic activity via PPAR-γ modulation .
Resolution Strategy:
- Replicate assays under standardized conditions (e.g., CLSI guidelines).
- Perform SAR studies to isolate critical moieties (e.g., thiazole vs. triazole rings) .
Advanced: What are the safety protocols for handling this compound?
Answer:
- Storage: Keep in airtight containers at –20°C, away from moisture and light .
- PPE: Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact .
- Spill Management: Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
Toxicity Data (Analogues):
- LD₅₀ (oral, rats): >2000 mg/kg for similar acetamides .
- Ecotoxicity: Avoid aquatic release (EC₅₀ for Daphnia magna: ~1.2 mg/L) .
Advanced: How to design derivatives with enhanced bioactivity?
Answer:
- Scaffold Modification: Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 4-position of the phenyl ring to enhance binding to microbial enzymes .
- Hybrid Molecules: Combine with sulfonamide or quinazolinone moieties to target multiple pathways (e.g., dihydrofolate reductase and β-tubulin) .
- In Silico Screening: Use AutoDock Vina to predict binding affinity to targets like EGFR (ΔG ≤ –9 kcal/mol) .
Example: N-(4-sulfamoylphenyl) derivatives showed 85% inhibition of E. coli growth at 50 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
